![molecular formula C13H17NO5S B5831326 [4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
作用機序
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid exerts its effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by [4-(1-piperidinylsulfonyl)phenoxy]acetic acid leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid in lab experiments is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several possible future directions for research involving [4-(1-piperidinylsulfonyl)phenoxy]acetic acid. One area of interest is its potential application in the treatment of cancer. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human clinical trials. Another area of interest is its potential application in the treatment of neurological disorders. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for this and other neurological disorders.
合成法
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 4-hydroxyphenylacetic acid. Another method involves the reaction of 4-(1-piperidinylsulfonyl)phenol with chloroacetic acid in the presence of a base. The resulting compound is then hydrolyzed to obtain [4-(1-piperidinylsulfonyl)phenoxy]acetic acid.
科学的研究の応用
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)10-19-11-4-6-12(7-5-11)20(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBUOXLYAUYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
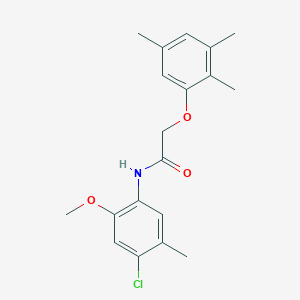
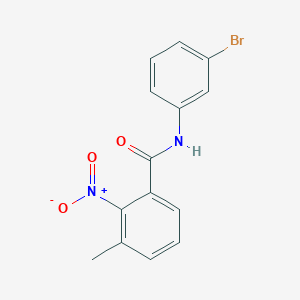
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
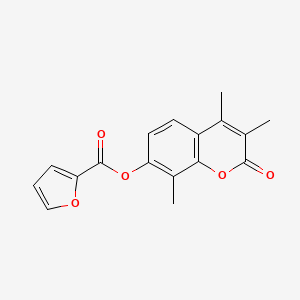
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
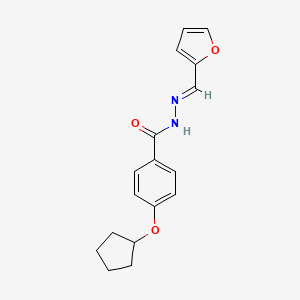
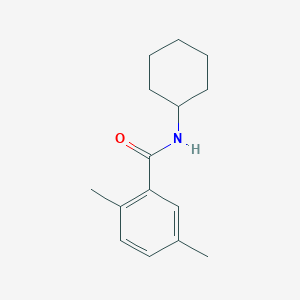
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)